molecular formula C8H6BrClO2 B1286988 3-(Bromomethyl)-2-chlorobenzoic acid CAS No. 89540-41-0

3-(Bromomethyl)-2-chlorobenzoic acid

Cat. No. B1286988
CAS RN: 89540-41-0
M. Wt: 249.49 g/mol
InChI Key: JDYWKIZCEHRLFJ-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-chlorobenzoic acid is a compound that is not directly mentioned in the provided papers, but its structure can be inferred as related to the compounds discussed in the research. It contains a bromomethyl group attached to the benzene ring, which also carries a chloro substituent and a carboxylic acid functional group. This compound could be of interest in various chemical syntheses and might exhibit biological activity or serve as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds similar to 3-(Bromomethyl)-2-chlorobenzoic acid involves multiple steps, including bromination, nucleophilic substitution, and cyclization reactions. For instance, the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid involves bromination with phosphorus oxybromide and subsequent hydrolysis . Another related synthesis is the preparation of substituted α-methylene-γ-lactones from 2-(bromomethyl)acrylic acid and carbonyl compounds using indium powder . These methods could potentially be adapted for the synthesis of 3-(Bromomethyl)-2-chlorobenzoic acid.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(Bromomethyl)-2-chlorobenzoic acid can be analyzed using various spectroscopic techniques and theoretical calculations. For example, the structure of 3-bromomethyl-2-chloro-quinoline was determined using X-ray crystallography, revealing planarity and intramolecular hydrogen bonding interactions . Density functional theory (DFT) calculations can provide insights into the optimized molecular geometries, vibrational frequencies, and thermodynamic properties of related chloro- and bromo-substituted compounds .

Chemical Reactions Analysis

The reactivity of bromomethyl and chloro groups in compounds like 3-(Bromomethyl)-2-chlorobenzoic acid can be explored through various chemical reactions. Bromomethyl groups can participate in nucleophilic substitution reactions to form new bonds, as seen in the synthesis of fluorescent derivatives for high-performance liquid chromatography . The chloro group can also undergo reactions, such as the enzymic amination of chloro-fumaric acid to form chloro-aspartic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)-2-chlorobenzoic acid can be deduced from related compounds. For instance, the vibrational spectra and non-linear optical (NLO) properties of chloro- and bromo-substituted benzoic acids have been studied using DFT, revealing information about their electronic structures and reactivity . The solubility, melting point, and stability of 3-(Bromomethyl)-2-chlorobenzoic acid could be similar to those of structurally related compounds, which can be influenced by the presence of halogen substituents and the carboxylic acid group.

Safety And Hazards

The safety and hazards associated with a chemical compound depend on its physical and chemical properties. For instance, brominated compounds can be hazardous due to their reactivity .

properties

IUPAC Name

3-(bromomethyl)-2-chlorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDYWKIZCEHRLFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(=O)O)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10603748
Record name 3-(Bromomethyl)-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-2-chlorobenzoic acid

CAS RN

89540-41-0
Record name 3-(Bromomethyl)-2-chlorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10603748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Benzoyl peroxide (1.33 g) was added to a suspension of 2-chloro-3-methylbenzoic acid (25 g) and N-bromosuccinimide (28.7 g) in chlorobenzene (250 mL) and the resulting mixture was heated to 85° C. for 4 h. The mixture was diluted with ethyl acetate (100 mL) and washed with 10% aqueous brine (3×100 mL). The organic layer was dried over magnesium sulphate, filtered and evaporated. The beige solid was recrystallised from ethyl acetate (˜75 mL)/isohexane (˜250 mL) to give the subtitled compound as a white solid. Yield 25.3 g.
Quantity
1.33 g
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25 g
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28.7 g
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250 mL
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100 mL
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solvent
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Synthesis routes and methods II

Procedure details

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